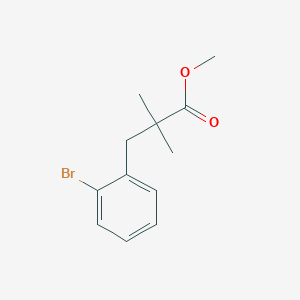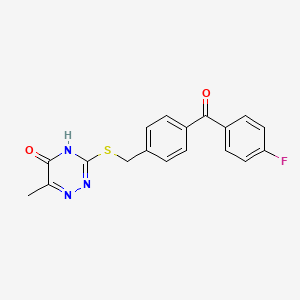
3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a benzylthio group, and a triazinone core
Métodos De Preparación
The synthesis of 3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride.
Synthesis of 4-(4-fluorobenzoyl)benzyl chloride: This involves the reaction of 4-fluorobenzoyl chloride with benzyl chloride in the presence of a suitable catalyst.
Formation of the triazinone core: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazin-5(2H)-one ring.
Final coupling reaction: The final step involves the coupling of 4-(4-fluorobenzoyl)benzyl chloride with the triazinone core in the presence of a base to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzylthio group, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one can be compared with other similar compounds, such as:
4-fluorobenzyl chloride: This compound shares the fluorobenzoyl group but lacks the triazinone core.
4-fluorobenzoic acid: This compound contains the fluorobenzoyl group but lacks the benzylthio and triazinone components.
4-fluorobenzylamine: This compound has a similar benzyl group but differs in the presence of an amine group instead of the triazinone core.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C18H14FN3O2S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
3-[[4-(4-fluorobenzoyl)phenyl]methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H14FN3O2S/c1-11-17(24)20-18(22-21-11)25-10-12-2-4-13(5-3-12)16(23)14-6-8-15(19)9-7-14/h2-9H,10H2,1H3,(H,20,22,24) |
Clave InChI |
QAUZFVMEEKXZKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)

![1-(4-Methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B14867480.png)
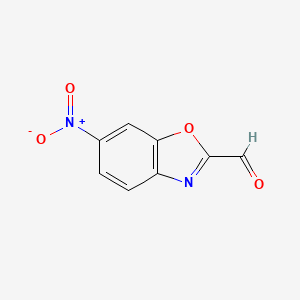
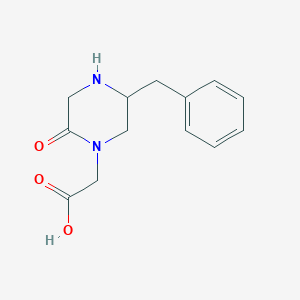

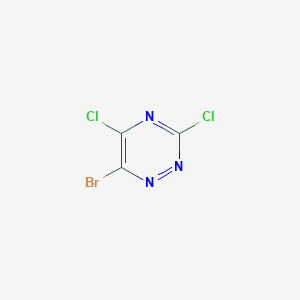
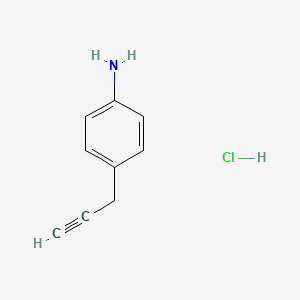
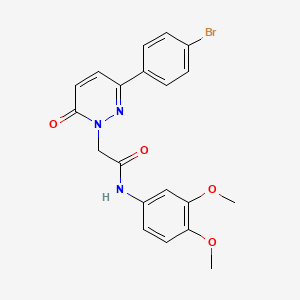
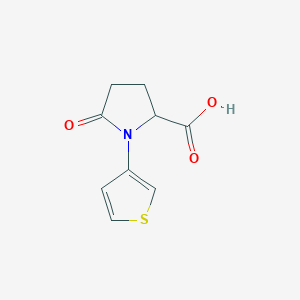

![4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile](/img/structure/B14867508.png)
![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile](/img/structure/B14867519.png)
